molecular formula C19H21F6N4O7P B1502860 Retagliptin Phosphate CAS No. 1256756-88-3

Retagliptin Phosphate

Cat. No.: B1502860
CAS No.: 1256756-88-3
M. Wt: 562.4 g/mol
InChI Key: SFNHOWDAQMIJPX-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retagliptin phosphate involves several steps, including the formation of the core structure and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Retagliptin phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Retagliptin phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Retagliptin phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing its activity. GLP-1 plays a crucial role in regulating blood glucose levels by promoting insulin secretion and inhibiting glucagon release . The molecular targets and pathways involved include the incretin signaling pathway and various downstream metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to retagliptin phosphate include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin .

Uniqueness

This compound is unique due to its specific chemical structure, which provides a high degree of selectivity and potency as a DPP-4 inhibitor. This uniqueness contributes to its effectiveness in enhancing the incretin effect and regulating blood glucose levels .

Biological Activity

Retagliptin phosphate, a competitive DPP-4 (dipeptidyl peptidase-4) inhibitor, is primarily developed for the management of type 2 diabetes mellitus (T2D). This article examines its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the breakdown of GLP-1, retagliptin enhances insulin secretion in a glucose-dependent manner, reduces glucagon levels, and slows gastric emptying, ultimately leading to improved glycemic control.

Key Actions:

  • Inhibition of DPP-4 : Leads to increased levels of active GLP-1.
  • Stimulation of Insulin Secretion : Enhances pancreatic β-cell function.
  • Reduction of Glucagon : Lowers hepatic glucose production.
  • Slowing of Gastric Emptying : Contributes to reduced postprandial blood glucose levels.

Case Studies and Trials

  • Phase III Clinical Trial : A multicenter trial evaluated retagliptin as an add-on therapy to metformin in Chinese patients with inadequately controlled T2D. The study involved 174 participants randomized to receive either retagliptin 100 mg daily or placebo for 16 weeks. Results indicated a significant reduction in HbA1c levels by -0.82% compared to placebo (P < .0001), with higher rates of achieving HbA1c <6.5% and <7.0% in the retagliptin group .
  • Pharmacokinetics Study : Research on the pharmacokinetics of retagliptin revealed that it is well-tolerated with a recommended dosage of 100 mg/day for patients with normal renal function. Adjustments are made for those with varying degrees of renal dysfunction .

Biological Activity in Cell Studies

Recent studies have shown that this compound also exhibits biological activities beyond glucose metabolism:

  • Autophagy Activation : In B16F1 cells, this compound has been shown to induce autophagy and inhibit α-MSH-stimulated melanogenesis. This suggests potential applications in dermatological conditions involving pigmentation disorders .
TreatmentConcentration (μM)Effect on Melanogenesis
This compound10, 100Inhibition observed

Safety Profile

The safety profile of retagliptin has been assessed in various studies. The incidence of adverse events was comparable between retagliptin and placebo groups, with no severe hypoglycemic episodes reported. However, there were slight increases in lipase and amylase levels noted in some patients receiving retagliptin .

Summary of Findings

This compound demonstrates significant biological activity through its role as a DPP-4 inhibitor, effectively managing blood glucose levels in T2D patients while also showing promise in other areas such as autophagy induction. Its favorable safety profile supports its use as a therapeutic agent.

Properties

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHOWDAQMIJPX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F6N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256756-88-3
Record name Retagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256756883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RETAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24NZ3UE3DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retagliptin Phosphate
Reactant of Route 2
Retagliptin Phosphate
Reactant of Route 3
Retagliptin Phosphate
Reactant of Route 4
Retagliptin Phosphate
Reactant of Route 5
Retagliptin Phosphate
Reactant of Route 6
Retagliptin Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.